Functional Group Multiplicity: Five Reactive Bromomethyl Arms vs. One in Standard Monofunctional Wittig Reagents
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide carries five benzylic bromomethyl groups per molecule [1], whereas the standard monofunctional Wittig reagent (bromomethyl)triphenylphosphonium bromide (CAS 1034-49-7) contains only one bromomethyl site, resulting in a 5:1 ratio of nucleophilic-substitution-competent positions, thereby enabling penta-functional core construction versus single-point derivatization .
| Evidence Dimension | Number of reactive benzylic bromomethyl (Ar–CH₂Br) groups per molecule |
|---|---|
| Target Compound Data | 5 bromomethyl groups (C₃₀H₂₇Br₆P, MW 897.93 g·mol⁻¹) |
| Comparator Or Baseline | (Bromomethyl)triphenylphosphonium bromide: 1 bromomethyl group (C₁₉H₁₇Br₂P, MW 436.12 g·mol⁻¹); Benzyltriphenylphosphonium bromide: 0 bromomethyl groups (phenyl-CH₂–P⁺, C₂₅H₂₂BrP, MW 449.32 g·mol⁻¹) |
| Quantified Difference | 5:1:0 ratio; target compound provides 5 independent electrophilic grafting points vs. 1 or 0 for common phosphonium bromide reagents |
| Conditions | Structural analysis based on molecular formula and SMILES from PubChem [1] and vendor specification sheets |
Why This Matters
A five-fold excess of benzylic bromide functional handles enables direct synthesis of penta-substituted star-shaped, macrocyclic, or densely cross-linked products in a single synthetic step that would require sequential protection/deprotection strategies if monofunctional phosphonium salts were used, drastically reducing step count and improving atom economy.
- [1] PubChem CID 3019504: Compound Summary: Molecular Formula C₃₀H₂₇Br₆P, SMILES: C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]. View Source
